2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C11H12N4OS3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.01732454 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
A study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which showed significant cytotoxic activities against different cancer cell lines, highlighting their potential as anticancer agents Abu-Melha, 2021.
Antimicrobial and Antitumor Activities
Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and tested them for their antitumor activities, finding promising selectivity against human lung adenocarcinoma cells Evren et al., 2019.
Analgesic and Anti-inflammatory Properties
Shkair et al. (2016) investigated the synthesis of novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, which exhibited significant anti-inflammatory and analgesic activities, underscoring their therapeutic potential Shkair et al., 2016.
Synthesis of Heterocyclic Compounds
Fadda et al. (2017) utilized a novel precursor for synthesizing various heterocycles, including thiadiazole derivatives, to assess their insecticidal properties against the cotton leafworm, indicating the compound's versatility in creating bioactive molecules Fadda et al., 2017.
Antitrypanosomal Activity
Lelyukh et al. (2023) synthesized 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones and evaluated them for antitrypanosomal activity, showcasing the potential of such derivatives in treating trypanosomiasis Lelyukh et al., 2023.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS3/c1-17-8-4-2-3-7(5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOXNTWMXNLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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